REACTION_CXSMILES
|
C(=O)([O-])[O-].[Na+].[Na+].C12(O)CC3CC(CC(O)(C3)C1)C2.C(OC=C)(=O)C.[CH:25]([O:27][C:28]12[CH2:37][CH:32]3[CH2:33][CH:34]([CH2:36][C:30]([O:38]C=C)([CH2:31]3)[CH2:29]1)[CH2:35]2)=[CH2:26]>C1(C)C=CC=CC=1>[CH:25]([O:27][C:28]12[CH2:37][CH:32]3[CH2:33][CH:34]([CH2:36][C:30]([OH:38])([CH2:31]3)[CH2:29]1)[CH2:35]2)=[CH2:26] |f:0.1.2|
|
Name
|
di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I) [Ir(cod)Cl]2
|
Quantity
|
6.7 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
64 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
1 mmol
|
Type
|
reactant
|
Smiles
|
C12(CC3(CC(CC(C1)C3)C2)O)O
|
Name
|
|
Quantity
|
6 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
1,3-bis(vinyloxy)adamantane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)OC12CC3(CC(CC(C1)C3)C2)OC=C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
by stirring at 100° C. in an atmosphere of argon gas for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=C)OC12CC3(CC(CC(C1)C3)C2)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |